

Quantitative Data on Viral Protease Inhibitors

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Compound Focus: Triafur

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The table below summarizes the activity of various antiviral protease inhibitors against their targets, as reported in the scientific literature. Please note that the values originate from different studies and experimental conditions.

Inhibitor Name	Viral Target	Activity Value	Experimental System	Citation
Compound 4 (Peptide aldehyde)	SARS-CoV-2 M ^{pro} L50F/E166A/L167F mutant	IC ₅₀ : Low nanomolar range	Enzymatic assay with optimized FRET substrate	[1]
Nirmatrelvir (component of Paxlovid)	SARS-CoV-2 M ^{pro} L50F/E166A/L167F mutant	IC ₅₀ : ~850–1600 nM	Enzymatic assay	[1]
PF-00835231	SARS-CoV-2 3CL ^{pro} (M ^{pro})	EC ₅₀ : 0.23 μM (with P-gp inhibitor)	Cell-based cytopathic effect (CPE) assay in VeroE6-enACE2 cells	[2]
PF-00835231	Pan-coronavirus 3CL ^{pro}	K _i : 30 pM to 4 nM	Biochemical FRET protease activity assay	[2]
Lopinavir	HIV-1 Protease	Effectively blocked cell-to-cell spread at C _{max} (14 μM)	T cell co-culture system measuring <i>de novo</i> HIV-1 DNA	[3]

Inhibitor Name	Viral Target	Activity Value	Experimental System	Citation
Darunavir	HIV-1 Protease	Effectively blocked cell-to-cell spread at C_{max} (12 μ M)	T cell co-culture system measuring <i>de novo</i> HIV-1 DNA	[3]
Nafamostat	SARS-CoV-2 (TMPRSS2)	IC ₅₀ : 0.04 μ M	Caco-2 cell assay for viral entry inhibition	[4]
Camostat	SARS-CoV-2 (TMPRSS2)	Active (specific IC ₅₀ not stated)	Caco-2 cell assay for viral entry inhibition	[4]

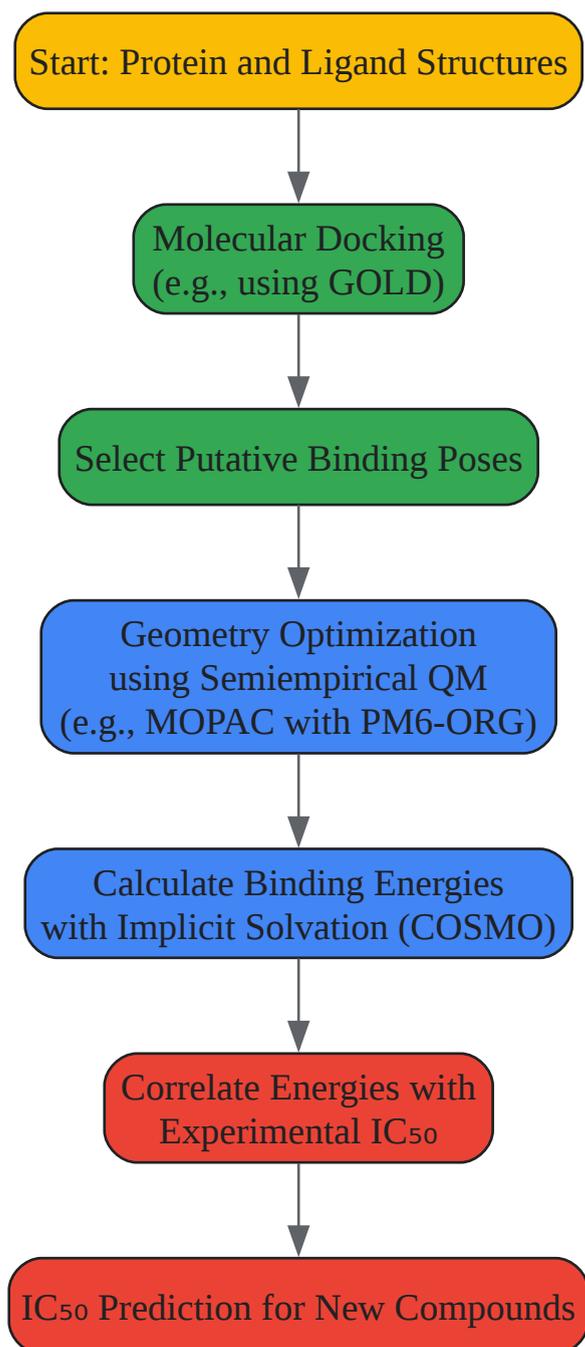
Detailed Experimental Protocols

The data in the table above was generated using standardized methodologies crucial for interpreting and comparing IC₅₀ values.

- **Enzymatic FRET Assays:** For direct protease inhibition measurements, **Forster-resonance energy transfer (FRET) assays** are commonly used [1] [2]. These experiments use a synthetic peptide substrate labeled with a fluorophore and a quencher. When the viral protease cleaves the substrate, the fluorescence increases. The IC₅₀ is determined by measuring the reduction in fluorescence signal in the presence of increasing concentrations of the inhibitor [1].
- **Cell-Based Antiviral Assays:** To measure a compound's ability to protect cells from viral infection, **cytopathic effect (CPE) assays** are employed [2]. These assays infect susceptible cell lines (like VeroE6) with the virus and measure the inhibitor's ability to prevent virus-induced cell death. The concentration that protects 50% of the cells is reported as the EC₅₀ (Effective Concentration). This provides a more holistic measure of antiviral activity in a cellular context [2].
- **Cell-to-Cell Spread Assays:** For viruses like HIV-1, specialized **T cell co-culture systems** are used to model direct cell-to-cell transmission, which is a highly efficient mode of spread. These assays typically use quantitative PCR (qPCR) to measure the appearance of new viral DNA in target cells, quantifying how effectively an inhibitor can block this process [3].

Computational Prediction of IC₅₀ Values

Given the lack of experimental data for some compounds, computational methods offer a complementary approach. The following diagram illustrates a typical workflow for predicting IC_{50} values using computational chemistry, as described in one of the research articles [5].



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This computational approach involves generating potential binding poses for a ligand in the enzyme's active site and then using quantum mechanical (QM) methods to calculate the interaction energy more accurately

than classical scoring functions. This calculated energy can then be correlated with known experimental IC_{50} values to build a predictive model [5].

Key Insights for Researchers

Based on the gathered information, here are some critical points for your comparison guide:

- **Context is Crucial:** IC_{50} values are highly dependent on assay conditions (e.g., substrate concentration, pH, cell type) and should not be compared in isolation [6]. The **Cheng-Prusoff equation** is often used to relate IC_{50} values from enzymatic assays to the more fundamental inhibition constant (K_i) [6].
- **Cell-Based vs. Enzymatic Activity:** Note the difference between enzymatic IC_{50} and cellular EC_{50} . A compound may be a potent enzyme inhibitor (low IC_{50}) but less effective in cells (higher EC_{50}) due to issues like poor cellular uptake or efflux by transporters, as was the case for PF-00835231 in Vero cells [2].
- **Viral Protease Specificity:** Successful antiviral protease inhibitors, such as PF-00835231, are designed for high specificity against the viral target over human proteases to minimize off-target effects and toxicity [2].

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